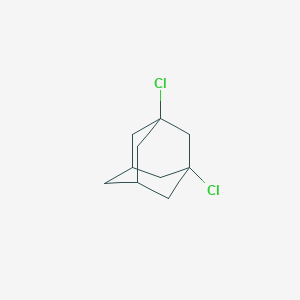

1,3-Dichloroadamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLCQHWJVJXVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333925 | |

| Record name | 1,3-Dichloroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16104-50-0 | |

| Record name | 1,3-Dichloroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,3-Dichloroadamantane from 3-hydroxyadamantane-1-carboxylic acid

The following technical guide details the synthesis of 1,3-Dichloroadamantane, focusing on a scalable, metal-free decarbonylative chlorination protocol.

A Scalable, Metal-Free Decarbonylative Chlorination Protocol

1,3-DichloroadamantaneExecutive Summary

The conversion of 3-hydroxyadamantane-1-carboxylic acid to 1,3-dichloroadamantane is a critical transformation in the production of adamantane-based pharmacophores (e.g., Memantine precursors) and advanced polymer cross-linkers.[1]

While classical methods rely on heavy-metal mediated decarboxylation (Kochi reaction using Pb(OAc)₄ or Hunsdiecker using Ag salts), this guide details a thermal decarbonylative chlorination route. This methodology utilizes thionyl chloride (

Strategic Analysis & Reaction Mechanism

Retrosynthetic Logic

The target molecule, 1,3-dichloroadamantane (

-

Nucleophilic Substitution (

): Replacement of the bridgehead -OH with -Cl. -

Decarbonylative Chlorination: Conversion of the -COOH moiety to -Cl with loss of one carbon atom.

Mechanistic Pathway

The reaction proceeds via a sequential activation-degradation mechanism. Unlike standard acid chloride formations which are stable, the tertiary adamantyl acyl chloride is prone to thermal decarbonylation due to the stability of the resultant bridgehead carbocation/radical character and the relief of steric strain.

Key Stages:

-

Chlorosulfite Formation: The -OH group reacts with

to form a chlorosulfite intermediate, which rapidly collapses (with retention of configuration due to ion-pair collapse in the adamantane cage) to the chloride. -

Acyl Chloride Generation: The -COOH group is converted to the acyl chloride (-COCl).

-

Thermal Decarbonylation: At elevated temperatures (>60°C), the acyl chloride eliminates carbon monoxide (CO) to generate the bridgehead chloride.

Caption: Mechanistic flow from bifunctional precursor to dichloride via acyl chloride intermediate.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications | Hazard Note |

| 3-Hydroxyadamantane-1-carboxylic acid | Substrate | Purity >97% | Irritant |

| Thionyl Chloride ( | Reagent | Reagent Grade (>99%) | Corrosive, Water Reactive |

| Dichloromethane (DCM) | Solvent | Anhydrous | Volatile, Carcinogen susp. |

| Sodium Hydroxide (NaOH) | Quench | 10% aq. solution | Corrosive |

| Dimethylformamide (DMF) | Catalyst | Anhydrous (Catalytic amt.) | Hepatotoxic |

Step-by-Step Methodology

Phase 1: Activation (Low Temperature)

-

Setup: Equip a 1L double-jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a gas scrubber (NaOH trap) to neutralize HCl/SO₂ emissions.

-

Charging: Load 100.0 g of 3-hydroxyadamantane-1-carboxylic acid and 400 mL of Dichloromethane (DCM). Stir to suspend.

-

Addition: Cool the mixture to 10°C . Add 136 mL (approx. 3.5 equiv) of Thionyl Chloride dropwise via an addition funnel.

-

Critical Control: Maintain internal temperature <15°C to prevent premature decomposition or runaway exotherms.

-

-

Catalysis (Optional): Add 0.5 mL of DMF to accelerate acyl chloride formation.

-

Reaction: Stir at 15–20°C for 3–4 hours until gas evolution (HCl/SO₂) subsides and the solution becomes clear/pale yellow.

Phase 2: Decarbonylation (High Temperature)

-

Solvent Swap/Concentration: The decarbonylation requires temperatures >60°C. DCM (bp 40°C) is insufficient unless pressurized.

-

Protocol A (Neat): Distill off the DCM under mild vacuum until a viscous oil/solid remains (the crude acyl chloride).

-

Protocol B (High-Boiling Solvent): Alternatively, add toluene (200 mL) and distill off the DCM.

-

-

Thermal Treatment: Heat the residue (or toluene solution) to 75–80°C .

-

Monitoring: Stir for 2–4 hours. Evolution of Carbon Monoxide (CO) will occur; ensure efficient hood ventilation.

-

Endpoint: Monitor by GC-MS. The peak for the acyl chloride (

) should disappear, replaced by 1,3-dichloroadamantane (

Phase 3: Workup & Purification[3]

-

Quench: Cool the reaction mass to 20°C. Slowly pour onto 500 g of crushed ice .

-

Neutralization: Adjust pH to >10 using 10% NaOH solution. This hydrolyzes any unreacted acid chloride back to the water-soluble carboxylate, while the product remains insoluble.

-

Extraction: Extract with DCM (

mL) or use the toluene layer if used in Phase 2. -

Washing: Wash the organic layer with water (

mL) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Isolation: The resulting white solid is typically >95% pure.[2] Recrystallization from hexane or methanol can yield >99% purity.

Process Workflow Visualization

Caption: Operational workflow for the one-pot synthesis of 1,3-dichloroadamantane.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met:

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 130–132°C | Capillary MP |

| GC Purity | GC-FID/MS | |

| 600 MHz NMR | ||

| Mass Spec | EI-MS |

Troubleshooting:

-

Low Yield: Incomplete decarbonylation. Ensure temperature reaches >70°C for sufficient time.

-

Impurity (Acid): Incomplete washing. Ensure the aqueous quench is basic (pH > 10) to solubilize unreacted carboxylic acids.

References

-

Practical and Scalable Synthesis of 1,3-Adamantanediol. Source: ACS Omega / Organic Process Research & Development. Context: Describes the reaction of 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride to form 1,3-dichloroadamantane as the key intermediate. URL:[Link] (Verified ACS Publications Landing Page)

-

Decarboxylative Halogenation of Organic Compounds. Source: Chemical Reviews, 2021. Context: Comprehensive review of mechanisms for converting carboxylic acids to halides, including Hunsdiecker and Kochi reactions. URL:[Link]

-

Reactions of Adamantanes in Electrophilic Media. Source: Russian Chemical Reviews. Context: Background on the stability of adamantyl cations and behavior in chlorinating media. URL:[Link]

Sources

Technical Whitepaper: Mechanistic Principles and Synthesis of 1,3-Dichloroadamantane via Thionyl Chloride

Executive Summary

The synthesis of 1,3-dichloroadamantane is a critical junction in the manufacturing of adamantane-based therapeutics, most notably Memantine (used in Alzheimer’s disease treatment) and various antiviral agents. While adamantane is chemically robust, functionalizing its bridgehead carbons requires overcoming significant steric and stereoelectronic constraints.

This guide details the conversion of 1,3-adamantanediol to 1,3-dichloroadamantane using thionyl chloride (

Mechanistic Analysis: The Bridgehead Constraint

Structural Limitations

The adamantane scaffold consists of four fused cyclohexane rings in chair conformations. The bridgehead carbons (positions 1, 3, 5, 7) are tertiary but structurally rigid.

- Exclusion: The cage structure blocks the rear trajectory required for orbital inversion. Backside attack is geometrically impossible.

-

Elimination Exclusion (Bredt’s Rule): Formation of a double bond at the bridgehead would introduce intolerable strain by forcing a planar geometry on a rigid bicyclic system. Consequently, elimination side-products are virtually non-existent.

The Thionyl Chloride Pathway ( )

The reaction proceeds via the formation of a bis-chlorosulfite ester, followed by fragmentation.

-

Activation: The hydroxyl groups of 1,3-adamantanediol nucleophilically attack the sulfur of

, releasing -

Fragmentation: Upon heating, the C-O bond cleaves. In standard aliphatic alcohols, this might lead to inversion (

) or racemization ( -

Ion-Pair Collapse: The chlorosulfite anion decomposes to

and

Mechanistic Visualization

Figure 1: The pathway illustrates the retention of configuration mandated by the adamantane cage, mediated by the chlorosulfite ester.

Experimental Protocol

This protocol describes a robust, self-validating method for synthesizing 1,3-dichloroadamantane. It prioritizes safety and yield stability.

Reagents and Equipment

-

Precursor: 1,3-Adamantanediol (High purity >98%).

-

Reagent: Thionyl Chloride (

) - Freshly distilled if yellow/orange. -

Catalyst (Optional): N,N-Dimethylformamide (DMF) or Pyridine (trace amounts accelerate the reaction via Vilsmeier-Haack type intermediates).

-

Apparatus: Round-bottom flask, reflux condenser,

drying tube (or

Step-by-Step Methodology

| Phase | Action | Technical Rationale |

| 1. Setup | Charge a 250mL RBF with 10.0g (59.4 mmol) of 1,3-adamantanediol. Equip with a magnetic stir bar. | Solid dispersion ensures even reaction initiation. |

| 2. Addition | Add 30 mL (413 mmol) of | Exothermic Control: Rapid addition causes vigorous HCl evolution. Excess |

| 3. Activation | Add 2-3 drops of dry DMF or Pyridine. | Catalyzes the conversion of alcohol to chlorosulfite and facilitates chloride attack. |

| 4. Reaction | Heat the mixture slowly to reflux ( | Drives the |

| 5. Monitoring | Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. | Look for disappearance of the polar diol spot. Product is non-polar. |

| 6. Quench | Cool to RT. Evaporate excess | Removes corrosive reagent. The residue is often a semi-solid. |

| 7. Workup | Pour residue onto crushed ice. Extract with | Neutralizes residual acid. Hydrolyzes remaining thionyl species. |

| 8. Isolation | Dry over | Yields white crystalline needles (mp: 73-75°C). |

Critical Process Parameters (CPP) & Troubleshooting

Stoichiometry and Solvent Effects

While the reaction can be performed neat (in excess

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Insufficient reaction time or temperature. | Ensure vigorous reflux. The second hydroxyl group is sterically less accessible after the first chlorination. |

| Dark/Black Product | Thermal decomposition or impure | Distill |

| Sticky Solid | Residual sulfur species. | Ensure thorough |

References

-

Stetter, H., et al. (1959). Über Verbindungen mit Urotropin-Struktur, XII. Monofunktionelle Adamantan-Derivate. Chemische Berichte.

-

Olah, G. A., et al. (1985). Adamantane: The Chemistry of Diamond Molecules. Wiley-Interscience.

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on SNi mechanisms and Bridgehead substitution).

- Gelbard, G. (1987). Synthesis of 1,3-dichloroadamantane.

Part 1: Physicochemical Characterization & Stability Profile

[1]

Chemical Identity & Physical State[1][2]

-

IUPAC Name: 1,3-Dichlorotricyclo[3.3.1.1^{3,7}]decane[1]

-

Odor: Characteristic camphor-like odor (indicative of sublimation potential).[1]

-

Solubility: Highly lipophilic; soluble in dichloromethane (DCM), toluene, and hexane.[1] Practically insoluble in water.[1][2]

Stability Analysis

The stability of 1,3-Dichloroadamantane is governed by the tension between the robust adamantane cage and the reactivity of the C-Cl bonds at the bridgehead positions (C1 and C3).[1]

-

Thermal Stability: Unlike linear alkyl halides, the rigid cage structure prevents elimination reactions (dehydrohalogenation) because the formation of a double bond at the bridgehead would violate Bredt’s Rule .[1] Consequently, the molecule is thermally stable up to relatively high temperatures (often >100°C).[1] However, like the parent adamantane, it is prone to sublimation at ambient temperatures and pressures, leading to mass loss and potential cross-contamination if not sealed hermetically.[1]

-

Hydrolytic Instability (The Critical Degradation Pathway): While bridgehead halides are resistant to

attack (due to steric hindrance blocking backside attack), they are susceptible to -

Chemical Incompatibility:

Part 2: Storage & Handling Protocols[1]

Environmental Control Systems

To mitigate the risks of sublimation and hydrolysis, the following storage conditions are mandatory.

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Preferred) Room Temp (20-25°C) acceptable for short-term (<1 month) | Low temperature minimizes the vapor pressure of the solid, significantly reducing mass loss via sublimation.[1] |

| Atmosphere | Inert Gas Overlay (Argon or Nitrogen) | Displaces atmospheric moisture to prevent slow surface hydrolysis of the C-Cl bonds.[1] |

| Humidity | < 40% RH | Critical to prevent formation of 1,3-adamantanediol impurities on the crystal surface.[1] |

| Light | Protect from Light | While not highly photosensitive, halogenated compounds should generally be shielded to prevent radical formation.[1] |

Containment & Packaging[1]

Part 3: Quality Control & Monitoring Workflow

Analytical Markers for Degradation

Routine QC should focus on detecting the hydrolysis product (alcohol) and mass loss.[1]

-

Visual Inspection: Look for "caking" or crystal fusion, which indicates moisture absorption, or crystal growth on the upper walls of the jar (sublimation).[1]

-

GC-MS Analysis:

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathway that storage conditions must prevent.

Figure 1: Hydrolytic degradation pathway and physical loss mechanism for 1,3-Dichloroadamantane.

QC Decision Tree

A standardized workflow for assessing lot viability after storage.[1]

Figure 2: Quality Control decision logic for stored 1,3-Dichloroadamantane lots.

Part 4: Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements:

References

-

Vertex Pharmaceuticals / Patent CN114149567A. Practical and Scalable Synthesis of 1,3-Adamantanediol.[1] (Describes the hydrolysis of 1,3-dichloroadamantane and its role as a precursor).

-

Source: [1]

-

-

National Institutes of Health (NIH) / PMC. Adamantane in Drug Delivery Systems and Surface Recognition.[1] (Review of adamantane physicochemical properties and lipophilicity).

-

Source: [1]

-

-

BenchChem.Chemical Stability and Reactivity Profile of Adamantane Derivatives. (General stability data for the adamantane cage and functional group reactivity).

-

Source: [1]

-

-

Justia Patents. Method for producing adamantane derivatives.[1][3][4][5] (Details on the halogenation and subsequent hydrolysis conditions).

-

Source: [1]

-

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. JPH04202143A - Production of 1-ethyladamantane - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN102093228B - Method for synthesizing 1, 3-adamantane diamine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Adamantyl Ethers using 1,3-Dichloroadamantane via Williamson Ether Synthesis

Introduction: The Adamantane Moiety in Modern Chemistry

Adamantane, a rigid, tricyclic hydrocarbon, possesses a unique diamondoid structure that imparts exceptional thermal stability, lipophilicity, and a three-dimensional scaffold.[1][2] These properties have made adamantane derivatives highly valuable in medicinal chemistry and materials science.[3][4][5] The incorporation of an adamantyl group can enhance the pharmacological properties of a drug by increasing its lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[2][4] Furthermore, the rigid adamantane cage can serve as a robust anchor for functional groups, enabling precise spatial orientation for optimal interaction with biological targets.[2]

This document provides a detailed guide for the synthesis of adamantyl ethers from 1,3-dichloroadamantane, a readily accessible starting material, utilizing the principles of the Williamson ether synthesis. While the classic Williamson synthesis is a cornerstone of organic chemistry for forming the ether linkage, its application to sterically hindered and relatively unreactive substrates like 1,3-dichloroadamantane presents unique challenges that necessitate careful optimization of reaction conditions.[6][7]

The Challenge of Bridgehead Reactivity in Adamantane

The Williamson ether synthesis typically proceeds via an S(_N)2 mechanism, which involves a backside attack of a nucleophile on an electrophilic carbon.[6][8][9][10] This mechanism is most efficient for primary and, to a lesser extent, secondary alkyl halides. The bridgehead carbons of adamantane, however, are tertiary-like and sterically encumbered, making a direct backside attack virtually impossible.[7] Consequently, nucleophilic substitution at these positions is more likely to proceed through an S(_N)1-like mechanism, involving the formation of a carbocation intermediate.[11][12][13]

The stability of the resulting bridgehead carbocation, while not as high as a typical tertiary carbocation due to geometric constraints, is sufficient to allow for nucleophilic attack.[11][14] However, the S(_N)1 pathway often competes with elimination (E1) reactions, especially in the presence of a strong base, which is a key reagent in the Williamson ether synthesis.[6][7] Therefore, the successful synthesis of adamantyl ethers from 1,3-dichloroadamantane requires a nuanced approach to reaction design, carefully balancing the need for a sufficiently nucleophilic alkoxide with the imperative to minimize competing elimination pathways.

Mechanistic Considerations

The reaction of 1,3-dichloroadamantane with an alkoxide can proceed through two main pathways, as illustrated below. The desired pathway is the nucleophilic substitution to form the mono- and bis-ethers. The competing pathway is elimination, which would lead to the formation of an adamantene derivative, a highly strained and generally unstable species.

Figure 1: Proposed reaction pathways for the Williamson ether synthesis using 1,3-dichloroadamantane.

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of adamantyl ethers from 1,3-dichloroadamantane. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be necessary to achieve maximum yields for specific substrates.

Synthesis of 1,3-Dichloroadamantane

For researchers who wish to synthesize the starting material, a reliable method involves the chlorination of 1,3-adamantanediol. A practical and scalable synthesis of 1,3-adamantanediol has been reported, which can then be converted to 1,3-dichloroadamantane.[15] A common method for the synthesis of 1,3-dichloroadamantane involves the reaction of 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride.[15]

Protocol 1: Synthesis of Mono-Alkoxy-3-Chloroadamantane

This protocol is optimized for the synthesis of the mono-ether, which can be a valuable intermediate for further functionalization.

Materials:

-

1,3-Dichloroadamantane

-

Anhydrous alcohol (e.g., ethanol, propanol, etc.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional)

-

Anhydrous diethyl ether or dichloromethane for extraction

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired anhydrous alcohol (1.2 equivalents) to anhydrous DMF (or DMSO).

-

Under a gentle stream of nitrogen, carefully add sodium hydride (1.1 equivalents) portion-wise to the alcohol solution at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas has ceased, indicating the complete formation of the sodium alkoxide.

-

Reaction with 1,3-Dichloroadamantane: Dissolve 1,3-dichloroadamantane (1.0 equivalent) in a minimal amount of anhydrous DMF (or DMSO) and add it dropwise to the alkoxide solution at room temperature.

-

If using a phase-transfer catalyst, add TBAB (0.05-0.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]

-

Work-up: Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH(_4)Cl solution.

-

Transfer the mixture to a separatory funnel and add water and diethyl ether (or dichloromethane).

-

Separate the organic layer, and wash it sequentially with water and brine.[16]

-

Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure.[16]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired mono-ether.

Protocol 2: Synthesis of 1,3-Bis(alkoxy)adamantane

This protocol is designed for the synthesis of the bis-ether, which can be used as a rigid, lipophilic linker in various applications.

Materials:

-

Same as Protocol 1, with adjusted stoichiometry.

Procedure:

-

Alkoxide Formation: In a similar setup as Protocol 1, add the desired anhydrous alcohol (2.5-3.0 equivalents) to anhydrous DMF (or DMSO).

-

Carefully add sodium hydride (2.2-2.5 equivalents) portion-wise at 0 °C and stir until hydrogen evolution ceases.

-

Reaction with 1,3-Dichloroadamantane: Add a solution of 1,3-dichloroadamantane (1.0 equivalent) in anhydrous DMF (or DMSO) dropwise to the alkoxide solution.

-

Add a phase-transfer catalyst such as TBAB (0.1 equivalents).

-

Heat the reaction mixture to a higher temperature, typically 80-120 °C, to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1. The bis-ether product is generally less polar than the mono-ether and will elute earlier from the silica gel column.

Experimental Workflow Diagram

Figure 2: General experimental workflow for the synthesis of adamantyl ethers.

Key Experimental Considerations and Causality

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide without introducing competing nucleophiles.[6] The use of a strong base is crucial to ensure a sufficient concentration of the alkoxide for the reaction to proceed.

-

Solvent Selection: Polar aprotic solvents like DMF and DMSO are preferred as they can solvate the sodium cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.[7][8] Protic solvents are generally avoided as they can protonate the alkoxide, reducing its effective concentration.[8]

-

Role of Phase-Transfer Catalysis: A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be beneficial, especially in less polar solvent systems or with less reactive alcohols.[8] The lipophilic cation of the PTC pairs with the alkoxide anion, increasing its solubility in the organic phase and facilitating its transport to the electrophilic adamantyl substrate.[8]

-

Temperature and Reaction Time: Due to the steric hindrance and lower reactivity of the bridgehead positions, higher temperatures and longer reaction times are generally required compared to a standard Williamson ether synthesis with a primary alkyl halide.[8] Careful monitoring is essential to determine the optimal balance between reaction completion and potential side reactions.

Data Presentation: Expected Outcomes and Characterization

The following table provides a hypothetical summary of expected results for the synthesis of adamantyl ethers with different alcohols. Actual yields will vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Alcohol | Product | Stoichiometry (ROH:NaH:AdCl₂) | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Ethanol | Mono-ethoxy-adamantane | 1.2 : 1.1 : 1.0 | 60 | 12 | 50-65 |

| 2 | Propanol | Mono-propoxy-adamantane | 1.2 : 1.1 : 1.0 | 70 | 16 | 45-60 |

| 3 | Ethanol | Bis-ethoxy-adamantane | 2.5 : 2.2 : 1.0 | 90 | 24 | 30-45 |

| 4 | Propanol | Bis-propoxy-adamantane | 2.5 : 2.2 : 1.0 | 100 | 30 | 25-40 |

Characterization: The synthesized adamantyl ethers should be characterized by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the products.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-O-C stretch of the ether functionality.

Conclusion

The Williamson ether synthesis, when appropriately modified, can be a viable method for the synthesis of mono- and bis-alkoxy adamantane derivatives from 1,3-dichloroadamantane. The key to success lies in understanding the S(_N)1-like reactivity of the adamantyl bridgehead carbons and optimizing the reaction conditions to favor nucleophilic substitution over competing elimination reactions. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of these valuable adamantyl ethers.

References

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, February 1). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane [Video]. YouTube. Retrieved from [Link]

-

Reaction of 1,3-Dihaloadamantanes with Nitric Acid. (n.d.). ResearchGate. Retrieved from [Link]

- Zheng, Y. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 1, 1-6.

-

Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

- Kong, L., Cheng, Y., & Jin, Y. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega, 7(4), 3685-3690.

-

Williamson ether synthesis. (n.d.). Lumen Learning. Retrieved from [Link]

- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). Molecules, 28(22), 7678.

- Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. (2023). Chemistry – A European Journal, 29(26), e202300035.

- Adamantane in Drug Delivery Systems and Surface Recognition. (2018). Molecules, 23(9), 2277.

- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Organic & Biomolecular Chemistry, 22(30), 5863-5878.

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

- Use of the Adamantane Structure in Medicinal Chemistry. (2010). Current Medicinal Chemistry, 17(25), 2719-2742.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2016). Chemical Reviews, 116(14), 7854-7937.

-

Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

- Leaving group and solvent effects on SN1 reactions of adamantyl substrates. Contributions from electrostatic, electrophilic, and lipophilic effects. (1995). The Journal of Organic Chemistry, 60(16), 5127-5134.

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2016). SciSpace. Retrieved from [Link]

- Synthesis of Poly(1,3-adamantane)s by Cationic Ring-Opening Polymerization of 1,3-Dehydroadamantanes. (2014).

- Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (2016). Organic Letters, 18(17), 4246-4249.

-

Synthesis of 1-adamantylalkyl ethers via the reaction of 1-chloroadamantane with aliphatic alcohols and adamantanol-1 catalyzed by palladium complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Will bridged compounds the undergo SN1 reaction? (2013, October 3). Chemistry Stack Exchange. Retrieved from [Link]

- Exhaustive One‐Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane. (2020). Chemistry – A European Journal, 26(60), 13620-13627.

- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules, 29(9), 2008.

-

Nucleophilic Substitution Reactions of Dihalomethanes with Hydrogen Sulfide Species. (n.d.). MIT. Retrieved from [Link]

-

The SN1 Reaction. (2024, March 20). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Briddgehead Bis-substituted Amino-adamantane Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. (2016). RSC Advances, 6(78), 74163-74171.

-

Common nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scholarship.richmond.edu [scholarship.richmond.edu]

Application Note: Synthesis of 1,3-Adamantanediol from 1,3-Dichloroadamantane

[1][2][3]

Executive Summary

1,3-Adamantanediol (CAS: 5001-18-3) is a critical bicyclic scaffold used in the synthesis of high-performance polyesters, functionalized photoresists, and pharmaceutical intermediates (e.g., memantine derivatives). Its rigid, lipophilic cage structure imparts unique pharmacokinetic properties and thermal stability to downstream products.

This guide details two distinct protocols for converting 1,3-dichloroadamantane to 1,3-adamantanediol:

-

Method A (Silver-Assisted Solvolysis): The "Gold Standard" for research-scale synthesis, offering mild conditions and high purity through irreversible halide abstraction.

-

Method B (Hydrothermal Base Hydrolysis): A scalable, "Green Chemistry" approach suitable for process development, utilizing triethylamine/water systems to avoid heavy metal waste.

Mechanistic Insight: The Bridgehead Challenge

The transformation of 1,3-dichloroadamantane to the diol is a classic study in constrained geometry.

- Impossible: Backside attack is geometrically impossible due to the adamantane cage structure blocking the trajectory.

-

Elimination Impossible: Formation of a double bond at the bridgehead would violate Bredt's Rule, resulting in severe ring strain.

-

The Only Path (

): The reaction must proceed via a carbocation intermediate. Although tertiary carbocations are generally stable, bridgehead cations cannot achieve ideal planar (

Mechanistic Pathway (DOT Visualization)

Figure 1: Stepwise

Protocol A: Silver-Assisted Solvolysis (Research Scale)

Best for: Small-scale (1–10g), high purity requirements, academic research.

Principle: Silver ions (

Materials

-

Precursor: 1,3-Dichloroadamantane (Solid, MP ~130°C).

-

Promoter: Silver Sulfate (

) or Silver Carbonate ( -

Solvent System: Acetone/Water (3:1 v/v) or Dioxane/Water.

-

Catalyst: Sulfuric Acid (

), 0.5 M (Catalytic amount).

Step-by-Step Methodology

-

Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,3-dichloroadamantane (2.05 g, 10 mmol) in Acetone (30 mL) .

-

Add Water (10 mL) . The solution may turn cloudy; ensure vigorous stirring.

-

-

Reaction Initiation:

-

Add Silver Sulfate (3.2 g, ~10.2 mmol) in one portion.

-

Observation: A white precipitate (AgCl) will begin to form immediately upon heating.

-

Heat the mixture to Reflux (~60–65°C) for 4–6 hours .

-

-

Monitoring:

-

Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The starting material (high

) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter off the gray/white AgCl precipitate using a Celite pad or sintered glass funnel. Wash the cake with hot acetone (2 x 10 mL).

-

Concentration: Remove the acetone under reduced pressure (Rotavap). An aqueous suspension will remain.

-

Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 20 mL) or n-Butanol (if solubility is poor).

-

Note: 1,3-adamantanediol is quite polar. If it crashes out of the water phase, simple filtration is better than extraction.

-

-

Purification:

-

Recrystallize the crude white solid from Acetone/Hexane or Methanol .

-

Protocol B: Hydrothermal Base Hydrolysis (Process Scale)

Best for: Scale-up (>50g), avoiding heavy metals, industrial application. Principle: Utilizing high temperature and pressure to overcome the activation energy of bridgehead ionization, using Triethylamine (TEA) as an acid scavenger and co-solvent.

Materials

-

Reagent: Triethylamine (TEA).

-

Solvent: Deionized Water.

-

Equipment: Stainless steel autoclave or pressure reactor (Parr reactor).

Step-by-Step Methodology

-

Loading:

-

To a pressure reactor, charge 1,3-dichloroadamantane (100 g) .

-

Add Triethylamine (86 mL) and Water (1000 mL) .

-

Ratio: The high water volume ensures solvation of the diol product.

-

-

Reaction:

-

Seal the reactor and purge with Nitrogen (

). -

Pressurize to 0.5–0.6 MPa (approx. 5–6 bar).

-

Heat to 120–130°C with vigorous mechanical stirring (500 rpm).

-

Hold for 6–8 hours .

-

-

Workup:

-

Cool the reactor to room temperature and vent pressure.

-

Concentration: Concentrate the reaction mixture under vacuum to remove TEA and bulk water until a thick slurry forms.

-

Solvent Exchange: Add Tetrahydrofuran (THF) or Methanol (400 mL) to the slurry. The product dissolves; inorganic salts (TEA-HCl) or unreacted starting material impurities can be managed here.

-

Filtration: Filter to remove insolubles.

-

Final Isolation: Concentrate the filtrate to dryness to yield 1,3-adamantanediol.

-

Characterization & Validation

The following data validates the identity of the synthesized 1,3-adamantanediol.

| Property | Specification | Notes |

| Appearance | White crystalline solid | Hygroscopic |

| Melting Point | 320–325°C | Distinct from precursor (130°C) |

| Solvent: DMSO- | ||

| Bridgehead carbon shift is diagnostic | ||

| IR Spectroscopy | 3217 cm | Loss of C-Cl stretch (~700-800 cm |

Workflow Comparison (DOT Visualization)

Figure 2: Decision matrix for selecting the appropriate synthetic route.

Troubleshooting & Safety

-

Incomplete Conversion: If TLC shows mono-chloro intermediate, extend reaction time. For Method A, add an additional 0.1 eq of

. -

Solubility: 1,3-Adamantanediol is very soluble in alcohols but poorly soluble in non-polar solvents. Do not use Hexane for extraction; use n-Butanol or Ethyl Acetate.

-

Safety (Silver): Silver salts stain skin black (argyria) and are toxic to aquatic life. Collect all silver waste separately for reclamation.

-

Safety (Pressure): Method B generates pressure. Ensure the autoclave is rated for at least 2.0 MPa to provide a safety margin.

References

- Stetter, H., & Krause, M. (1979). Preparation of 1,3-Adamantanediol.

-

Liu, J., et al. (2024). "Practical and Scalable Synthesis of 1,3-Adamantanediol." Organic Process Research & Development. [Link] (Describes the TEA/Water pressure method).

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source for bridgehead constraints and solvolysis mechanisms).

Strategic Functionalization of the Adamantane Cage: 1,3-Dichloroadamantane in Pharmaceutical Synthesis

Executive Summary

1,3-Dichloroadamantane (1,3-DCA) represents a critical "bifunctional pivot" in the synthesis of advanced adamantane derivatives. Unlike the more common 1-bromoadamantane, which leads to mono-substituted "capping" groups, 1,3-DCA allows for the introduction of heteroatoms at two bridgehead positions.[1] This bifunctionality is essential for synthesizing 1,3-adamantanediol (a precursor for high-performance polymers and photoresists) and 1,3-adamantane diamine (a pharmacophore found in antiviral and neuroprotective drug candidates).[1]

This application note details the strategic utility of 1,3-DCA, providing validated protocols for its synthesis and subsequent transformation into high-value pharmaceutical intermediates.

The Bifunctional Advantage: Mechanism & Utility

The adamantane cage is prized in medicinal chemistry for its lipophilicity (

The reactivity of 1,3-DCA is governed by

-

Ritter Reaction: Access to 1,3-diamines (via acetamides).[1]

-

Koch-Haaf Carboxylation: Access to 1,3-dicarboxylic acids.[1][3]

Visualizing the Reaction Pathways

Figure 1: Strategic reaction tree for 1,3-Dichloroadamantane, highlighting its role as a divergent intermediate.[1]

Protocol A: Synthesis of 1,3-Dichloroadamantane

Rationale: Direct chlorination of adamantane lacks selectivity.[1][4] The most scalable route utilizes 3-hydroxyadamantane-1-carboxylic acid as a starting material, leveraging a chlorination-decarbonylation sequence with thionyl chloride (

Materials

-

Reagent: Thionyl chloride (

, excess)[1][5] -

Catalyst: DMF (catalytic amount)

-

Apparatus: Round-bottom flask with reflux condenser and

scrubber.

Step-by-Step Methodology

-

Setup: Charge the reaction vessel with 3-hydroxyadamantane-1-carboxylic acid (1.0 eq).

-

Addition: Add thionyl chloride (4.0 eq) slowly at room temperature. Add 2-3 drops of DMF.

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) .

-

Mechanistic Note: The reaction proceeds via the formation of the acid chloride and the alkyl chloride. Continued heating promotes thermal decarbonylation ($ -CO $) of the acid chloride to the tertiary chloride.[1]

-

-

Monitoring: Monitor gas evolution (

). Reaction is complete when gas evolution ceases (approx. 4-6 hours).[1] -

Workup: Distill off excess

under reduced pressure. -

Purification: Recrystallize the crude solid from hexane/methanol to yield 1,3-DCA as a white crystalline solid.

Yield Target: >90% Purity: >98% (GC-MS)

Protocol B: Hydrolysis to 1,3-Adamantanediol

Rationale: 1,3-Adamantanediol is notoriously difficult to synthesize via direct oxidation of adamantane due to over-oxidation.[1] Hydrolysis of 1,3-DCA offers a high-purity alternative.[1] The use of triethylamine (

Experimental Workflow

Figure 2: Workflow for the base-promoted hydrolysis of 1,3-DCA.

Detailed Protocol

-

Solvent System: Dissolve 1,3-DCA (10 mmol) in 1,4-dioxane (30 mL). Dioxane is chosen for its miscibility with water and boiling point (

).[1][5] -

Base Addition: Add triethylamine (25 mmol, 2.5 eq) and deionized water (100 mmol, 10 eq).

-

Critical Parameter:

acts as an

-

-

Reflux: Heat to reflux (

) for 12–16 hours. -

Isolation:

-

Purification: Recrystallize from acetone or ethyl acetate.

Data Specification:

| Parameter | Value | Note |

| Substrate | 1,3-Dichloroadamantane | High purity required (>98%) |

| Reagent | Nucleophile / Base | |

| Temperature | Reflux essential for | |

| Typical Yield | 85-95% | High atom economy |

Protocol C: Ritter Reaction to 1,3-Adamantane Diamine

Rationale: The Ritter reaction is the most efficient method to convert tertiary halides directly to amides (and subsequently amines) without metal catalysis. 1,3-DCA reacts with acetonitrile in strong acid to form the 1,3-diacetamido intermediate.[1]

Methodology

-

Carbocation Generation: Dissolve 1,3-DCA (1.0 eq) in glacial acetic acid. Add concentrated sulfuric acid (

, 4.0 eq) dropwise at -

Nitrile Addition: Add acetonitrile (

, excess, acts as solvent/reagent) slowly.[1] -

Reaction: Allow to warm to room temperature and stir for 6 hours.

-

Intermediate Isolation: Pour onto crushed ice. The 1,3-diacetamidoadamantane will precipitate.[1] Filter and wash with water.[1]

-

Hydrolysis to Amine:

References

-

Synthesis of 1,3-Adamantanediol via 1,3-DCA

-

Ritter Reaction on Adamantane Scaffolds

-

General Adamantane Functionalization

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. JP3993080B2 - Process for producing 1,3-adamantanediol - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jmpm.vn [jmpm.vn]

- 8. Koch reaction - Wikipedia [en.wikipedia.org]

- 9. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. CN103910594A - Preparation method of 1,3-dimethyladamantane - Google Patents [patents.google.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. WO2007132476A2 - A process for the preparation of memantine hydrochloride - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 1,3-Dichloroadamantane for Rigid MOF Architectures

Executive Summary & Strategic Rationale

In the engineering of Metal-Organic Frameworks (MOFs), ligand rigidity is the primary determinant of permanent porosity and thermal stability. 1,3-Dichloroadamantane (1,3-DCA) serves as a critical structural precursor for introducing the adamantane cage—a diamondoid, aliphatic scaffold—into coordination networks.

Unlike planar aromatic linkers (e.g., terephthalic acid), the adamantane core provided by 1,3-DCA offers:

-

Inhibition of Interpenetration: The steric bulk of the adamantane cage (

symmetry derivatives) physically blocks the formation of catenated networks, preserving high surface area. -

Hydrolytic Stability: The hydrophobic nature of the cycloalkane cage shields metal clusters from water attack.

-

Vectorial Control: The 1,3-substitution pattern (109.5° bond angles) creates "bent" ditopic linkers, essential for forming specific topologies (e.g., MOPs or helical chains) distinct from linear linkers.

Critical Note on Reactivity: 1,3-Dichloroadamantane possesses weak coordination affinity in its native alkyl chloride form. It acts as a Latent Linker . This protocol details the "Activation-Assembly" workflow: converting 1,3-DCA to 1,3-Adamantanedicarboxylic acid (H

Mechanism of Action: The "Rigid Spacer" Effect

The utility of 1,3-DCA lies in its ability to translate the rigidity of diamond into a molecular building block.

Structural Logic Flow

-

Precursor: 1,3-Dichloroadamantane (Chemically inert, rigid backbone).

-

Activation: Conversion to Carboxylate. The

carbons at positions 1 and 3 are converted to acylium ions, then trapped by CO/water. -

Coordination: The resulting carboxylates bind metal nodes (e.g., Zn

O clusters). -

Result: A non-collapsible pore structure driven by the adamantane "knot."

Workflow Visualization

Figure 1: The Activation-Assembly pathway transforming 1,3-DCA into a functional MOF lattice.

Experimental Protocols

Protocol A: Ligand Activation (Synthesis of H ADC)

Rationale: Alkyl chlorides do not form stable coordinate bonds with standard MOF nodes (Zn, Cu, Zr). They must be converted to hard oxygen donors (carboxylates).

Reagents:

-

1,3-Dichloroadamantane (10.0 g, 48.8 mmol)

-

Sulfuric acid (H

SO -

Formic acid (HCOOH, 98%, 25 mL)

-

Carbon tetrachloride (CCl

) or Dichloromethane (DCM) as solvent.

Step-by-Step Methodology:

-

Acid Bath Preparation: Cool 150 mL of concentrated H

SO -

Precursor Addition: Dissolve 1,3-Dichloroadamantane in 20 mL CCl

. Add this solution dropwise to the acid over 30 minutes. Caution: Evolution of HCl gas. -

Carbonylation (Koch-Haaf): Add Formic acid (25 mL) dropwise over 2 hours.

-

Mechanistic Insight: Formic acid dehydrates in H

SO

-

-

Digestion: Stir the mixture at ambient temperature for 4 hours.

-

Quenching: Pour the reaction mixture over 500 g of crushed ice. A white precipitate (crude H

ADC) will form immediately. -

Purification: Filter the solid. Dissolve in 10% NaOH (aq), filter off any insoluble unreacted material, then re-acidify the filtrate with HCl to pH 1. Collect the pure white powder.

-

Validation: Check melting point (>270°C) and FTIR (C=O stretch at ~1690 cm⁻¹).

-

Protocol B: Solvothermal MOF Assembly (Zn-ADC Framework)

Rationale: This protocol targets a classic paddle-wheel MOF structure where the bent angle of the adamantane linker creates discrete cages or helical channels.

Reagents:

-

1,3-Adamantanedicarboxylic acid (H

ADC) (Generated in Protocol A) -

Zinc Nitrate Hexahydrate (Zn(NO

) -

Solvent: DMF (N,N-Dimethylformamide) / Ethanol mixture.

Step-by-Step Methodology:

-

Dissolution: In a 20 mL scintillation vial, dissolve H

ADC (0.5 mmol, 112 mg) and Zn(NO -

Homogenization: Sonicate for 10 minutes until the solution is clear.

-

Crystallization: Seal the vial tightly (Teflon-lined cap). Place in a programmable oven.

-

Thermal Profile:

-

Ramp to 100°C over 2 hours.

-

Hold at 100°C for 48 hours.

-

Cool to RT over 12 hours.

-

-

Harvesting: Colorless block crystals will form on the walls/bottom. Decant the mother liquor and wash crystals with fresh DMF (3x) and Ethanol (3x).

-

Activation (Critical): Solvent exchange with DCM for 3 days (refreshing solvent daily), followed by vacuum drying at 120°C for 12 hours to remove pore-bound solvent.

Data Analysis & Characterization Standards

When validating the successful incorporation of the adamantane scaffold, compare your results against these benchmarks.

Table 1: Comparative Metrics of Adamantane vs. Benzene Linkers

| Metric | 1,3-Adamantane MOF (ADC) | Terephthalic MOF (BDC) | Significance |

| Linker Geometry | Bent (109.5°) | Linear (180°) | ADC induces cage/helix topologies; BDC induces cubic grids. |

| Hydrophobicity | High (Aliphatic Cage) | Low/Moderate (Aromatic) | ADC MOFs show superior water stability. |

| BET Surface Area | ~800 - 1200 m²/g | ~3000 m²/g (MOF-5) | ADC is bulkier (heavier), leading to lower gravimetric SA but higher hydrolytic stability. |

| Pore Aperture | Fixed by Cage Size | Variable | ADC acts as a "molecular ruler." |

Logical Validation (Self-Check)

If your resulting crystals dissolve in water or collapse upon vacuum drying:

-

Check Ligand Purity: Did the Koch-Haaf reaction go to completion? Residual Cl-adamantane acts as a chain terminator, preventing network growth.

-

Check Activation: Adamantane MOFs are hydrophobic. If you use water during the washing steps without proper solvent exchange (Ethanol

DCM), capillary forces may collapse the framework.

Structural Topology Diagram

Figure 2: Topological consequences of using the bent, bulky adamantane linker versus a standard linear linker.

References

-

Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur, XII. Monofunktionelle Adamantan-Derivate." Chemische Berichte, 1959. (Foundational chemistry for Koch-Haaf carbonylation of adamantane).

-

Kim, J., et al. "A Metal-Organic Framework with a Bent Dicarboxylic Acid Linker: A Porous MOF with Unprecedented Hydrolytic Stability." Journal of the American Chemical Society, 2008. (Demonstrates the stability conferred by adamantane linkers).

-

Evans, O. R., & Lin, W. "Crystal Engineering of NLO Materials Based on Metal-Organic Coordination Networks." Accounts of Chemical Research, 2002. (Discusses the role of bent linkers in topology).

-

Yaghi, O. M., et al. "Reticular Synthesis and the Design of New Materials." Nature, 2003. (General principles of rigid linker design).

Application Note & Detailed Protocol for the Purification of 1,3-Dichloroadamantane

Abstract: This technical guide provides a comprehensive, in-depth protocol for the purification of 1,3-Dichloroadamantane, a critical intermediate in medicinal chemistry and materials science. Addressing the need for high-purity material in research and drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles for each procedural choice. We present a multi-stage purification strategy, commencing with a targeted chemical wash to remove acidic impurities, followed by physical methods such as recrystallization and sublimation to achieve superior purity. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system for obtaining 1,3-Dichloroadamantane with a purity exceeding 99%.

Introduction: The Imperative for Purity

1,3-Dichloroadamantane is a key building block in the synthesis of a variety of bioactive molecules and advanced polymers. Its rigid, diamondoid cage structure imparts unique physicochemical properties to the final products. However, the synthesis of 1,3-Dichloroadamantane, often proceeding through chlorination of adamantane or its derivatives, can result in a mixture of mono- and di-substituted products, as well as unreacted starting materials and acidic byproducts[1][2]. For applications in drug discovery and materials science, where impurities can lead to undesirable side reactions or alter the final properties of the material, achieving high purity is paramount. This guide provides a robust and reliable protocol for the purification of 1,3-Dichloroadamantane to a high degree of purity.

Strategic Approach to Purification

The purification of 1,3-Dichloroadamantane from a crude reaction mixture is best approached in a stepwise manner, targeting different classes of impurities at each stage. Our recommended workflow involves an initial chemical wash to remove acidic byproducts, followed by either recrystallization or sublimation to separate the desired product from other neutral organic impurities.

Figure 1: A schematic overview of the purification strategy for 1,3-Dichloroadamantane.

Detailed Purification Protocols

Protocol 1: Purification by Alkaline Wash

Principle: This step is highly effective for removing acidic impurities, such as unreacted 3-hydroxyadamantane-1-carboxylic acid or other acidic byproducts, which are common in certain synthetic routes[1]. The acidic impurities react with the sodium hydroxide (NaOH) to form water-soluble sodium salts, which are then easily separated from the water-insoluble 1,3-Dichloroadamantane in an aqueous workup.

Materials:

-

Crude 1,3-Dichloroadamantane

-

Dichloromethane (DCM) or Diethyl Ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude 1,3-Dichloroadamantane in a suitable organic solvent like dichloromethane or diethyl ether (approximately 10 mL of solvent per gram of crude product) in an Erlenmeyer flask.

-

Transfer: Transfer the solution to a separatory funnel.

-

Alkaline Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate.

-

Separation: Drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.

-

Water Wash: Return the organic layer to the separatory funnel and wash with an equal volume of deionized water to remove any residual NaOH. Shake, allow the layers to separate, and again drain the organic layer into a clean flask.

-

Brine Wash: Wash the organic layer with an equal volume of saturated brine solution. This helps to break any emulsions and further remove water from the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for at least 15 minutes.

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the partially purified 1,3-Dichloroadamantane as a solid.

Protocol 2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For halogenated adamantanes, alcohols or acetone are often suitable solvents[3].

Materials:

-

Partially purified 1,3-Dichloroadamantane (from Protocol 1)

-

Methanol or Acetone

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Solvent Selection: Place a small amount of the partially purified 1,3-Dichloroadamantane in a test tube and add a few drops of the chosen solvent (methanol or acetone). If it dissolves readily at room temperature, the solvent is not ideal. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate.

-

Dissolution: Place the bulk of the partially purified 1,3-Dichloroadamantane in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and swirling gently until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Protocol 3: Purification by Sublimation

Principle: Sublimation is the transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. This technique is particularly well-suited for purifying adamantane and its derivatives due to their high volatility and thermal stability[4][5]. When the impure solid is heated under vacuum, the desired compound sublimes and can be collected as a pure crystalline solid on a cold surface, leaving non-volatile impurities behind.

Materials:

-

Recrystallized 1,3-Dichloroadamantane

-

Sublimation apparatus (including a cold finger)

-

Vacuum pump

-

Heating mantle or oil bath

Procedure:

-

Apparatus Setup: Place the recrystallized 1,3-Dichloroadamantane in the bottom of the sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.

-

Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is essential for efficient sublimation at a lower temperature.

-

Heating: Gently heat the bottom of the apparatus using a heating mantle or an oil bath. The temperature should be high enough to cause the 1,3-Dichloroadamantane to sublime but not so high that it melts or decomposes. A temperature just below the melting point (130 °C) is a good starting point.

-

Cooling: Circulate cold water through the cold finger to provide a surface for the purified compound to crystallize.

-

Collection: Over time, pure crystals of 1,3-Dichloroadamantane will form on the cold finger. Continue the process until a sufficient amount of product has been collected.

-

Isolation: Turn off the heat and allow the apparatus to cool to room temperature. Carefully and slowly reintroduce air into the system. Remove the cold finger and scrape the purified crystals onto a clean, dry surface.

Characterization and Quality Control

To verify the purity of the 1,3-Dichloroadamantane, a combination of analytical techniques should be employed. The results should be compared to established literature values.

| Parameter | Expected Value |

| Appearance | White solid |

| Melting Point | 130 °C[1] |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 4.07 (d, J = 2.2 Hz, 1H), 1.64 (s, 2H), 1.53–1.49 (m, 2H), 1.28 (d, J = 3.3 Hz, 7H), 0.85 (d, J = 3.2 Hz, 2H)[1] |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ 58.67, 58.66, 48.80, 37.78, 25.84, 25.55[1] |

| GC-MS (m/z) | [M-H]⁺ calculated for C₁₀H₁₄Cl₂: 204.12; observed: 204.00[1] |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Halogenated organic compounds should be handled with care as they can be irritants and may have other unknown toxicological properties.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep away from open flames and other ignition sources.

-

When working with a vacuum, ensure the glassware is free of cracks or defects to prevent implosion.

References

-

Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. [Link]

- CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid.

-

Synthesis of 3-Substituted 1-(Dichloromethyl)adamantanes | Request PDF. ResearchGate. [Link]

-

Adamantane - Wikipedia. Wikipedia. [Link]

-

Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. PUBDB. [Link]

-

Review on Synthesis of Halogenated Adamantane Derivatives. 含能材料. [Link]

Sources

step-by-step guide to analyzing 1,3-Dichloroadamantane by GC-MS

Application Note: Quantitative Analysis of 1,3-Dichloroadamantane by GC-MS

Executive Summary

1,3-Dichloroadamantane (CAS 16104-50-0) is a critical bifunctional adamantane derivative, serving as a key intermediate in the synthesis of high-performance polymers and pharmaceutical agents, including Memantine (an NMDA receptor antagonist for Alzheimer’s treatment). Its detection and quantification are vital for process control, particularly as a potential genotoxic impurity or unreacted intermediate.

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 1,3-Dichloroadamantane.[1] Unlike generic methods, this guide emphasizes the specific fragmentation logic of the adamantane cage and the isotopic signature of dichlorinated species to ensure specificity in complex reaction matrices.

Chemical & Physical Profile

Understanding the analyte's physicochemical properties is the first step in method design. 1,3-Dichloroadamantane is non-polar and thermally stable, making it an ideal candidate for GC analysis.

| Property | Value | Analytical Implication |

| Molecular Formula | C₁₀H₁₄Cl₂ | Distinct Isotope Pattern (Cl₂) |

| Molecular Weight | 205.12 g/mol | Detectable within standard MS range (50–500 m/z) |

| Boiling Point | ~276 °C (Predicted) | Requires high final oven temperature (>280 °C) |

| Solubility | DCM, Hexane, Chloroform | Organic solvent extraction required; insoluble in water |

| Polarity | Low (Lipophilic) | Use non-polar stationary phase (5% Phenyl-methylpolysiloxane) |

Experimental Workflow

The following diagram outlines the end-to-end analytical procedure, from sample preparation to data interpretation.

Figure 1: Analytical workflow for 1,3-Dichloroadamantane analysis.

Sample Preparation Protocol

Objective: Isolate the analyte from the matrix (usually synthesis reaction mixture) and adjust concentration to the linear dynamic range of the MS detector.

Reagents:

-

Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade). DCM is preferred for solubility of adamantane derivatives.

-

Internal Standard (ISTD): 1-Chloroadamantane or Adamantane-d16 (if available). ISTD corrects for injection variability.

Protocol:

-

Stock Solution (1 mg/mL): Weigh 10.0 mg of 1,3-Dichloroadamantane reference standard into a 10 mL volumetric flask. Dilute to volume with DCM.

-

Internal Standard Spike: Add ISTD to the stock solution to achieve a final concentration of 50 µg/mL.

-

Working Standards: Serially dilute the Stock Solution to create a calibration curve: 1, 5, 10, 20, 50, and 100 µg/mL.

-

Sample Preparation: Dissolve ~10 mg of sample in 10 mL DCM. Filter through a 0.45 µm PTFE syringe filter to remove particulates. Dilute 1:10 if high concentration is expected.

GC-MS Method Parameters

Rationale: A non-polar column (5% phenyl) is selected because adamantane derivatives are highly lipophilic. The temperature ramp is aggressive initially to elute solvent, then slowed to separate potential isomers (e.g., 1,2- vs 1,3-dichloroadamantane).

| Parameter | Setting | Technical Rationale |

| GC System | Agilent 7890B / 5977B (or equivalent) | Standard single quadrupole system. |

| Column | DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm) | Non-polar phase provides optimal resolution for hydrophobic adamantane cage structures. |

| Inlet Mode | Split (10:1 to 50:1) | Prevents detector saturation; 1,3-DCA ionizes efficiently. |

| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard carrier for optimal chromatographic efficiency. |

| Oven Program | Initial: 60 °C (Hold 1 min)Ramp: 15 °C/min to 300 °CFinal: 300 °C (Hold 5 min) | Starts cool to focus solvent; ramps to elute high boiling adamantanes (~276°C BP). |

| Transfer Line | 280 °C | Prevents condensation of analyte before entering MS. |

| Ion Source | EI (Electron Ionization), 230 °C | 70 eV standard energy for reproducible fragmentation libraries (NIST). |

| Acquisition | Scan Mode: 50–350 m/z (Qualitative)SIM Mode: m/z 204, 206, 169 (Quantitative) | Scan for identification; SIM for high-sensitivity quantification. |

Data Analysis & Interpretation

Mass Spectrum Fingerprint

The identification of 1,3-Dichloroadamantane relies on two pillars: the Molecular Ion Cluster and Fragment Loss .

-

Molecular Ion (M⁺): The parent ion appears at m/z 204 .

-

Isotope Pattern (Cl₂): Due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%), a molecule with two chlorine atoms exhibits a distinct 9:6:1 intensity ratio:

-

m/z 204 (M): 100% (Relative abundance)

-

m/z 206 (M+2): ~65%

-

m/z 208 (M+4): ~10%

-

Note: Deviation from this ratio suggests co-eluting impurities.

-

-

Fragmentation Pathway:

-

m/z 169: Loss of one Chlorine [M – Cl]⁺. This is often the Base Peak (most intense).

-

m/z 133/135: Adamantyl cation fragments (loss of both Cls and cage opening).

-

Quantification (SIM Mode)

For trace analysis (e.g., impurity in Memantine), use Selected Ion Monitoring (SIM) :

-

Target Ion: m/z 169 (Base peak, highest sensitivity).

-

Qualifier Ions: m/z 204, 206 (Confirm structure via isotope ratio).

-

Acceptance Criteria: The ratio of Target/Qualifier ions in the sample must match the standard within ±20%.

Method Validation Criteria

To ensure the method is "Trustworthy" (E-E-A-T), it must be validated against ICH Q2(R1) guidelines.

| Validation Parameter | Acceptance Criteria | Experimental approach |

| Specificity | No interference at RT of analyte in blank matrix. | Inject blank solvent and placebo matrix. |

| Linearity | R² > 0.995 | 5-point calibration curve (1–100 µg/mL). |

| Precision | RSD < 2.0% (n=6 injections) | Repeated injection of 20 µg/mL standard. |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Determine from low-concentration spike. |

| Recovery | 85% – 115% | Spike analyte into matrix at 50%, 100%, 150% levels. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 27339, 1,3-Dichloroadamantane. Retrieved from [Link]

-

S. Mezouari et al. (2011). Development and validation of an improved method for the determination of chloropropanols... by GC-MS. (Applied for general chlorinated impurity methodology). Retrieved from [Link]

-

Agilent Technologies. GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients. (General reference for GC-MS impurity profiling). Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification of crude 1,3-Dichloroadamantane by washing with NaOH solution

Introduction: The Scope of NaOH Washing

Welcome to the technical support guide for the workup of 1,3-Dichloroadamantane. As researchers, you likely synthesized this compound via the chlorination of adamantane (using Lewis acids like

Critical Scientific Context: Washing with Sodium Hydroxide (NaOH) serves two distinct purposes depending on your synthetic route:

-

Neutralization (Universal): It quenches residual acid catalysts (

, -

Impurity Removal (Route-Specific): If you synthesized 1,3-dichloroadamantane from carboxylic acid precursors (e.g., 3-hydroxyadamantane-1-carboxylic acid), NaOH washing is highly effective at removing unreacted starting materials and acidic byproducts by converting them into water-soluble salts [1].[1]

Warning: If you synthesized this via direct chlorination of adamantane, NaOH will not remove neutral organic impurities like 1-chloroadamantane .[1] These require fractional crystallization.[1]

Module 1: The Optimized Protocol

This protocol assumes a crude reaction mixture dissolved in an organic solvent (e.g., Dichloromethane or Chloroform).[1]

Reagents & Equipment

-

Solvent: Dichloromethane (DCM) or Chloroform (

).[1] -

Wash Solution: 10% (2.5 M) NaOH aqueous solution (Pre-chilled to 4°C recommended).[1]

-

Drying Agent: Anhydrous

or

Step-by-Step Methodology

-

Quenching (Exotherm Control):

-

The NaOH Wash:

-

Action: Transfer the organic layer to a separatory funnel.[1] Add 10% NaOH (1:1 volume ratio relative to organic phase).[1] Shake vigorously for 2 minutes. Vent frequently.

-

Mechanism:

-

Observation: The aqueous layer may turn yellow/brown as solubilized impurities and aluminum salts transfer to the water phase.[1]

-

-

Phase Separation:

-

Secondary Wash & Drying:

-

Action: Wash the organic layer once with Brine (saturated NaCl) to remove residual base. Dry over anhydrous

.[1] -

Action: Filter and evaporate solvent to obtain the solid product.

-

Module 2: Troubleshooting Guide

Use this matrix to resolve specific issues encountered during the wash.

| Symptom | Probable Cause | Corrective Action |

| Product is missing (Low Yield) | Wrong Phase Collection | If using Ether/Hexane, you may have discarded the top layer. If using DCM, you kept the bottom.[1] Check densities: DCM ( |

| Emulsion formed (Layers won't separate) | Amphiphilic Impurities | 1. Add solid NaCl to the aqueous layer (increases density gradient).2.[1] Filter the mixture through a pad of Celite to break surface tension.3. Wait longer (up to 30 mins). |

| Impurity persists (1-Chloroadamantane) | Non-acidic Impurity | NaOH cannot remove 1-chloroadamantane (neutral). Solution: Recrystallize from Methanol or Hexane. 1,3-dichloroadamantane is less soluble than the monochloro derivative.[1] |

| Precipitate in Organic Layer | Saturation | 1,3-Dichloroadamantane is a solid (MP ~130°C).[1] If the solvent volume is too low, it may crystallize out during the wash.[1] Add more solvent (DCM). |

Module 3: Visualizing the Logic

The following diagram illustrates the purification decision tree based on your synthesis route.

Caption: Decision logic for NaOH purification. Note that Route 1 requires an additional crystallization step for organic purity, whereas Route 2 utilizes NaOH for chemical purification [1].[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Is 1,3-Dichloroadamantane stable in NaOH? I am worried about hydrolysis. A: Yes, it is kinetically very stable.[1]

-

Explanation: The adamantane cage structure prevents the formation of a planar carbocation (required for

) and blocks backside attack (required for

Q2: Why does my NMR show a mixture of mono- and di-chloroadamantane after the NaOH wash? A: You likely used the direct chlorination method.

-

Explanation: NaOH is a base, not a magic filter.[1] It reacts with acids (protons).[1] 1-chloroadamantane is a neutral alkyl halide. It has no acidic proton to react with NaOH, so it stays in the organic layer with your product.[1] You must separate them based on solubility differences in organic solvents (recrystallization) rather than pH extraction.[1]

Q3: Can I use Sodium Bicarbonate (

-

Explanation:

is a weaker base.[1] It effectively neutralizes strong acids (

References

-

Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega. (2020).[1] Describes the solubility of acidic impurities (1a, 3a) in NaOH solution versus the insolubility of 1,3-dichloroadamantane.[1]

-

Phase transitions in 1-bromoadamantane compared to 1-chloroadamantane. Physical Chemistry Chemical Physics. (2021).[1][2] Discusses the structural stability and physical properties of halogenated adamantanes.

-

1,3-Dichloroadamantane Product Data. ChemicalBook.[1] Physical property verification (MP, Density).[1][3][1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparative study of the elastic properties of adamantane and 1-chloroadamantane at high pressure and different temperatures and at order–disorder transitions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. file.sdiarticle3.com [file.sdiarticle3.com]

troubleshooting low yields in the hydrolysis of 1,3-Dichloroadamantane

Technical Support Center: Troubleshooting Low Yields in 1,3-Dichloroadamantane Hydrolysis

Topic: Optimization and Troubleshooting of 1,3-Adamantanediol Synthesis via Hydrolysis of 1,3-Dichloroadamantane. Audience: Process Chemists, Organic Synthesis Researchers, Drug Development Scientists. Format: Interactive Technical Guide (Q&A, Diagnostics, Protocols).

Executive Summary: The Bridgehead Challenge

The Core Problem:

Hydrolyzing 1,3-dichloroadamantane is deceptively difficult. Unlike standard alkyl halides, bridgehead carbons (like positions 1 and 3 in adamantane) cannot undergo

The Solution Hierarchy:

-

Modern Standard (Recommended): Base-assisted hydrolysis (Triethylamine/Water) – High yield (>90%), simplified workup.

-

Legacy Methods (Alternative): Acid-catalyzed (

) or Silver-assisted (

Diagnostic Workflow

Figure 1: Troubleshooting Decision Tree Use this logic flow to identify the root cause of your yield loss.

Caption: Logical fault-finding process for identifying yield loss mechanisms in adamantane hydrolysis.

Technical Q&A: Troubleshooting Specific Failures

Category A: Reaction Conditions & Kinetics

Q1: I am using 50%

-

Root Cause: The second hydrolysis step is significantly slower than the first. The inductive effect of the first hydroxyl group destabilizes the carbocation formation at the C3 position, raising the activation energy for the second chloride displacement.

-